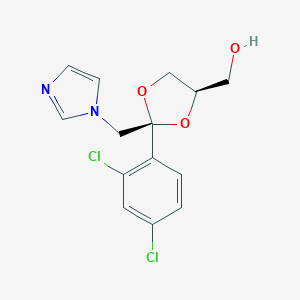
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol is a chemical compound with the molecular formula C14H14Cl2N2O3. It is characterized by the presence of a dioxolane ring, a dichlorophenyl group, and an imidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol typically involves the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the dioxolane ring. The reaction conditions often include the use of solvents such as methanol and temperatures ranging from 25°C to 80°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole moiety can participate in nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate
Biological Activity
The compound cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (CAS Number: 134071-44-6) is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Basic Information
- Molecular Formula : C21H20Cl2N2O5S
- Molecular Weight : 483.36 g/mol
- IUPAC Name : ((2R,4R)-2-((1H-imidazol-1-yl)methyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl)methyl 4-methylbenzenesulfonate
- CAS Number : 134071-44-6
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound possesses antimicrobial properties against various bacterial strains. The imidazole moiety is believed to play a crucial role in disrupting microbial cell membranes.
- Antiparasitic Effects : The compound has been evaluated for its efficacy against parasites such as Leishmania species. In vitro assays demonstrated significant cytotoxicity against these parasites.
- Anticancer Potential : Investigations into the compound's anticancer properties revealed that it may induce apoptosis in cancer cells through the activation of caspase pathways.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antiparasitic | Leishmania donovani | 10 | |
| Anticancer | HeLa Cells | 20 |
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, with notable inhibition of E. coli and Staphylococcus aureus at concentrations below 20 µM.
Case Study 2: Anticancer Activity
A recent investigation published in Cancer Research explored the compound's effects on HeLa cervical cancer cells. The study found that treatment with this compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as an anticancer agent.
Scientific Research Applications
Pharmaceutical Applications
1. Antifungal Activity
The primary application of cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol is as an intermediate in the synthesis of ketoconazole and other imidazole-based antifungal agents. Ketoconazole is widely used to treat fungal infections due to its ability to inhibit ergosterol synthesis, a critical component of fungal cell membranes.
2. Drug Development
Research indicates that modifications to the imidazole ring can enhance the activity and selectivity of antifungal compounds. The compound's structure allows for further derivatization, which can lead to the development of novel drugs with improved efficacy against resistant fungal strains.
Case Studies
Properties
CAS No. |
61397-58-8 |
|---|---|
Molecular Formula |
C14H14Cl2N2O3 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-1-2-12(13(16)5-10)14(8-18-4-3-17-9-18)20-7-11(6-19)21-14/h1-5,9,11,19H,6-8H2/t11-,14-/m0/s1 |
InChI Key |
VJZJGRMLFMJRGG-FZMZJTMJSA-N |
SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Isomeric SMILES |
C1[C@@H](O[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Canonical SMILES |
C1C(OC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)CO |
Key on ui other cas no. |
61397-58-8 |
Synonyms |
(2R,4S)-rel-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















